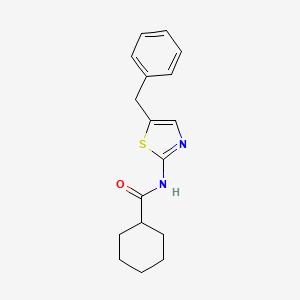

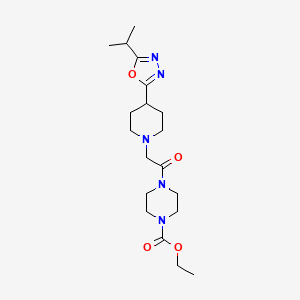

Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a compound that likely belongs to a class of organic molecules featuring a piperazine core, which is a common moiety in pharmaceutical chemistry due to its versatility and biological activity. The molecule contains several functional groups, including an oxadiazole ring, which is known for its presence in compounds with various pharmacological activities. The ethyl carboxylate group suggests that this compound could be a prodrug or an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the use of FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies for characterization . Another synthesis approach for piperazine derivatives is a four-component cyclo condensation, which could potentially be adapted for the synthesis of Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed by single crystal X-ray diffraction analysis, as seen in the study of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate . The shape and conformation of the molecule, as well as intermolecular interactions, can be analyzed through this method. For Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate, a similar analysis would reveal the arrangement of the oxadiazole and piperidine rings relative to the piperazine core.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in the presence of a base leads to the formation of different compounds, indicating that the ethyl carboxylate group is reactive under these conditions . This suggests that the ethyl carboxylate group in Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate could undergo similar reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate are not provided, related compounds exhibit properties that can be studied using spectroscopic methods and crystallography . The solubility, melting point, and stability of the compound can be predicted based on the functional groups present and their known behaviors. The biological activity, such as antibacterial and antifungal properties, can also be evaluated through in vitro studies, as has been done for similar piperazine derivatives .

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

The study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of compounds containing 1,3,4-oxadiazole among other moieties, derived from ethyl piperazine-1-carboxylate. These synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some exhibiting moderate to good antimicrobial activity against test microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Anti-bacterial Study of N-Substituted Derivatives

Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. The study found that these compounds exhibited moderate to significant antibacterial activity, highlighting the importance of such structures in the search for new antibacterial agents (Khalid et al., 2016).

Synthesis and Characterization of Carbazole Derivatives

Research by Sharma et al. (2014) on the synthesis of novel carbazole derivatives including the 1,3,4-oxadiazol-2-amine moiety revealed significant antibacterial and antifungal activity among the synthesized compounds. This study points to the therapeutic potential of incorporating 1,3,4-oxadiazole structures in drug discovery (Sharma, Kumar, & Pathak, 2014).

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides

A study by Krasavin et al. (2014) identified a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors. The research demonstrates the potential of such compounds in cancer therapy, emphasizing the importance of 1,2,4-oxadiazol-5-yl and piperidine moieties in the design of new antitumor drugs (Krasavin et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Propiedades

IUPAC Name |

ethyl 4-[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O4/c1-4-27-19(26)24-11-9-23(10-12-24)16(25)13-22-7-5-15(6-8-22)18-21-20-17(28-18)14(2)3/h14-15H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDAXWLUBNQFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)

![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)